N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Overview
Description
N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a nicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-(methylthio)nicotinic acid with piperidine to form the nicotinoyl-piperidine intermediate. This intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
- **Oxid
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S2/c1-24-17-15(3-2-7-19-17)18(23)21-8-4-13(5-9-21)11-20-16(22)14-6-10-25-12-14/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXAMXUDNYTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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